molecular formula C29H22ClN3O3 B11066686 3'-Benzyl-5'-(3-chlorophenyl)-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

3'-Benzyl-5'-(3-chlorophenyl)-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11066686
M. Wt: 496.0 g/mol
InChI Key: IWLIFFRYHMNBMZ-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a spirocyclic structure containing both indole and pyrrole moieties.
  • The benzyl group at the 3’ position, the 3-chlorophenyl group at the 5’ position, and the prop-2-yn-1-yl group contribute to its unique structure.
  • It may have potential biological activities due to its intricate arrangement of functional groups.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
    • considering the presence of indole and pyrrole rings, it might be synthesized through multistep reactions involving cyclization, spiroannulation, and functional group manipulations.
    • Industrial production methods would likely involve scalable processes with high yields and purity.
  • Chemical Reactions Analysis

    • The compound could undergo various reactions, including:

        Oxidation: Oxidative transformations of the alkyne or aromatic rings.

        Reduction: Reduction of functional groups (e.g., carbonyls, nitro groups).

        Substitution: Substitution reactions at the benzyl or chlorophenyl positions.

    • Common reagents and conditions would depend on the specific reactions involved.
    • Major products could include derivatives with modified functional groups or additional spirocyclic systems.
  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Exploring its interactions with biological macromolecules (e.g., proteins, DNA) and potential pharmacological activities.

      Medicine: Assessing its cytotoxicity, anti-inflammatory properties, or other therapeutic effects.

      Industry: Considering its use in materials science or as a starting material for drug development.

  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific targets.
    • It might interact with cellular receptors, enzymes, or signaling pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, without specific literature references, I cannot provide a direct comparison.
    • I recommend exploring related spirocyclic indole and pyrrole derivatives to highlight its uniqueness.

    Properties

    Molecular Formula

    C29H22ClN3O3

    Molecular Weight

    496.0 g/mol

    IUPAC Name

    1-benzyl-5-(3-chlorophenyl)-1'-prop-2-ynylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

    InChI

    InChI=1S/C29H22ClN3O3/c1-2-15-32-23-14-7-6-13-21(23)29(28(32)36)25-24(22(31-29)16-18-9-4-3-5-10-18)26(34)33(27(25)35)20-12-8-11-19(30)17-20/h1,3-14,17,22,24-25,31H,15-16H2

    InChI Key

    IWLIFFRYHMNBMZ-UHFFFAOYSA-N

    Canonical SMILES

    C#CCN1C2=CC=CC=C2C3(C1=O)C4C(C(N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC(=CC=C6)Cl

    Origin of Product

    United States

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